molecular formula C14H19N5O3S B2382373 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034527-59-6

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2382373
CAS RN: 2034527-59-6
M. Wt: 337.4
InChI Key: JZFFBHFCFGOHJD-UHFFFAOYSA-N
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Description

“2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole is a key component in the development of new drugs . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives, including our compound of interest, have demonstrated antibacterial and antimycobacterial effects. Researchers have synthesized various imidazole-based molecules and evaluated their potential against bacterial strains, including Mycobacterium tuberculosis. Notably, some derivatives exhibit potent activity against these pathogens .

Anti-Inflammatory Properties

Certain imidazole-containing compounds display anti-inflammatory effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have been investigated for their anti-inflammatory and analgesic activities .

Other Applications

Imidazole derivatives have diverse applications, including antiallergic, antipyretic, antiamoebic, antihelmintic, and antifungal activities. Additionally, they play a crucial role in the synthesis of natural products and drug development .

Safety and Hazards

The safety and hazards of imidazole-containing compounds depend on the specific compound. For example, some compounds are classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance is necessary . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs .

properties

IUPAC Name

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-11-17-13(10-18(11)2)23(20,21)19-8-3-5-12(9-19)22-14-15-6-4-7-16-14/h4,6-7,10,12H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFFBHFCFGOHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

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